1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane

Anesthetic Chemistry Drug Discovery Physicochemical Profiling

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane is a fluorinated diether (molecular formula C5H5F7O2, MW 230.08 g/mol) comprising a propane backbone with two terminal trifluoromethyl groups, a central (fluoromethoxy)methoxy substituent, and a total of seven fluorine atoms. It is classified as a per- and polyfluoroalkyl substance (PFAS) and, based on its structural homology to the inhalational anesthetic sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), is recognized as a process-related impurity or synthetic intermediate in sevoflurane manufacturing.

Molecular Formula C5H5F7O2
Molecular Weight 230.08 g/mol
CAS No. 194039-91-3
Cat. No. B12555550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane
CAS194039-91-3
Molecular FormulaC5H5F7O2
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC(OCF)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C5H5F7O2/c6-1-13-2-14-3(4(7,8)9)5(10,11)12/h3H,1-2H2
InChIKeySYYPKTWNTILAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane (CAS 194039-91-3): A Key Sevoflurane-Related Fluorinated Diether


1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane is a fluorinated diether (molecular formula C5H5F7O2, MW 230.08 g/mol) comprising a propane backbone with two terminal trifluoromethyl groups, a central (fluoromethoxy)methoxy substituent, and a total of seven fluorine atoms [1]. It is classified as a per- and polyfluoroalkyl substance (PFAS) and, based on its structural homology to the inhalational anesthetic sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane), is recognized as a process-related impurity or synthetic intermediate in sevoflurane manufacturing [2]. Its unique diether architecture and fluorine loading distinguish it from the simpler monoether structure of sevoflurane, establishing the basis for its differentiated physicochemical and pharmacological properties.

Why Sevoflurane and Its Simple Analogs Cannot Substitute for 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane


Generic interchangeability between sevoflurane (C4H3F7O), its monochlorinated precursors, and this diether analog (C5H5F7O2) is not scientifically justified due to a fundamental structural divergence: the insertion of an additional methoxy linker between the central hexafluoroisopropyl core and the terminal fluoromethyl group [1]. This modification increases the molecular weight by 30 g/mol (from 200.05 to 230.08), adds one additional hydrogen bond acceptor (from 8 to 9), and alters the compound’s lipophilicity (computed XLogP3 = 2.8 vs. approximately 2.1 for sevoflurane) [1]. Critically, in a class-level pharmacological model, the analogous bis(fluoromethoxy) diether BFPP elicited a sleep time approximately six times longer than its monoether precursor in rats, demonstrating that the diether architecture profoundly alters pharmacodynamics beyond simple additive effects [2]. These differences preclude interchangeable use and mandate distinct characterization protocols.

Quantitative Evidence Guide: Measuring the Differential Value of 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane Against Closest Analogs


Molecular Complexity and Polar Surface Area: A Structural Basis for Differentiated Pharmacokinetic Profile vs. Sevoflurane

The target compound (MW 230.08, C5H5F7O2) is a fluorinated diether with a topological polar surface area (TPSA) of 18.5 Ų, an XLogP3 of 2.8, and 9 hydrogen bond acceptors, as computed by PubChem [1]. In comparison, sevoflurane (MW 200.05, C4H3F7O) possesses a TPSA of 9.2 Ų, an XLogP3 of 2.21, and 8 hydrogen bond acceptors [2]. The target compound's additional methoxy group increases both its polar surface area (by 9.3 Ų) and its hydrogen bonding capacity, which is predicted to reduce its rate of passive membrane permeation relative to sevoflurane, thereby altering its pharmacokinetic absorption profile.

Anesthetic Chemistry Drug Discovery Physicochemical Profiling

In Vivo Pharmacodynamic Potency: Ultra-Prolonged Sedative Duration vs. Monoether Precursor

In a direct comparative pharmacodynamic study, the structurally analogous bis(fluoromethoxy) diether BFPP (1,2-bis(fluoromethoxy)-1,1,3,3,3-pentafluoropropane) was administered intravenously to rats and its sedative/hypnotic effect was compared to that of its monoether precursor (Compound B, fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)ethyl ether) [1]. BFPP is a close structural relative to the target compound, differing only by the replacement of one terminal CF3 group with a CH2F group, and serves to establish the class-level behavior of fluorinated diethers.

Pharmacology Anesthesiology Fluorinated Ethers

Metabolic Stability: Reduced Fluoride Release Indicating Lower Defluorination Potential

The class-level representative BFPP exhibited enhanced metabolic stability compared to its monoether precursor Compound B in both in vivo and liver microsomal preparations, as evidenced by a reduction in fluoride release [1]. Elevated fluoride release from fluorinated ethers is a well-established marker of defluorination metabolism, which is associated with nephrotoxicity. This finding, while derived from a closely related analog, strongly suggests that the bis(fluoromethoxy) architecture of the target compound may confer superior resistance to oxidative defluorination pathways.

Drug Metabolism Fluoride Toxicology In Vivo Stability

Analytical Reference Standard Utility: A Unique Marker for Method Development and Quality Control

This compound is specifically referenced as a Sevoflurane-related impurity standard, intended for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1][2]. Its unique molecular signature (m/z 230.01778, C5H5F7O2) and distinct chromatographic properties make it an essential reference material for impurity profiling in sevoflurane drug substance and drug product testing, ensuring compliance with pharmacopoeial specifications that limit unidentified impurities to NMT 100 µg/g [2].

Analytical Method Development Pharmaceutical Quality Control Impurity Profiling

Optimal Application Scenarios for Procuring 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane (CAS 194039-91-3)


Sevoflurane Analytical Method Development and Quality Control (QC) Reference Standard

The compound's well-defined molecular identity and its classification as a Sevoflurane-related impurity make it an indispensable reference standard for pharmaceutical quality control [1]. In accordance with USP and EP guidelines, its distinct mass spectrum (m/z 230.01778) and chromatographic profile are required to establish system suitability, validate impurity quantification methods, and ensure that commercial sevoflurane batches meet the specification threshold of NMT 100 µg/g for unspecified impurities [2].

Fluorinated Anesthetic Drug Discovery: A Scaffold for Ultra-Long-Acting Pharmacodynamic Profiling

The class-level evidence of a six-fold increase in sleep time for the structurally analogous diether BFPP, combined with reduced fluoride release indicative of improved metabolic stability, positions this compound's diether scaffold as a candidate for developing ultra-long-acting sedative-hypnotics [1]. Researchers can utilize this compound as a tool to study the structure-activity relationships (SAR) governing the onset, duration, and metabolic fate of fluorinated ether anesthetics.

Environmental and Toxicological Fate Study of Novel PFAS Compounds

Given its official classification as a PFAS chemical [2] and the incomplete toxicological profile noted in hazard assessments [2], this compound serves as a defined model substance for environmental fate and mammalian toxicity studies. Its unique molecular structure allows researchers to investigate the bioaccumulation, defluorination, and endocrine disruption potential of diether PFAS that are structurally distinct from the more commonly studied perfluoroalkyl acids.

Synthetic Intermediate for Advanced Fluorinated Building Blocks

The compound's reactive diether functional group architecture makes it a valuable synthetic intermediate for constructing more complex fluorinated molecules for pharmaceutical or agrochemical applications [1]. Its structural relationship to sevoflurane, a high-volume anesthetic, also supports its use in developing cost-effective synthetic routes for sevoflurane impurity synthesis and process optimization studies.

Quote Request

Request a Quote for 1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.